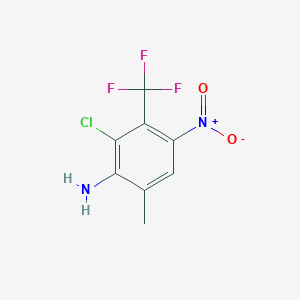
2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine is an aromatic amine compound characterized by the presence of chloro, methyl, nitro, and trifluoromethyl substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine typically involves multiple steps:
Chlorination: The chloro group can be introduced via chlorination reactions using chlorine gas or other chlorinating agents.
Trifluoromethylation: The trifluoromethyl group is often introduced through radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Major Products
Applications De Recherche Scientifique
2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methyl-4-nitro-3-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H6ClF3N2O2 |
|---|---|
Poids moléculaire |
254.59 g/mol |
Nom IUPAC |
2-chloro-6-methyl-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-3-2-4(14(15)16)5(8(10,11)12)6(9)7(3)13/h2H,13H2,1H3 |
Clé InChI |
TXJUFORRDWBOGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


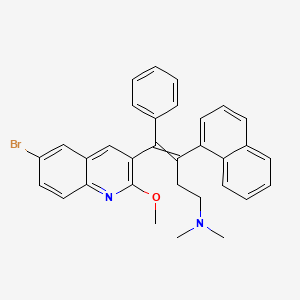

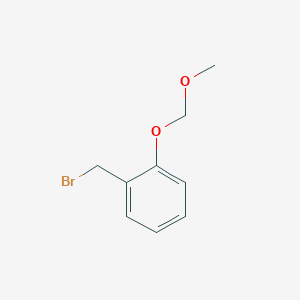
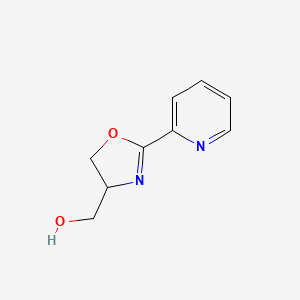
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
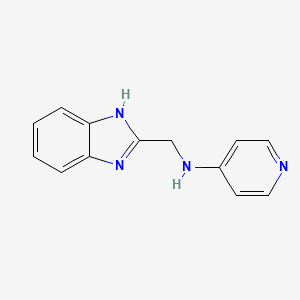

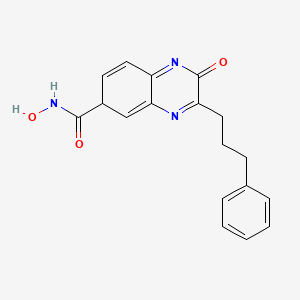
![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)
